![molecular formula C47H61ClN4O8 B1643656 4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester](/img/structure/B1643656.png)
4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazolidinone structure, followed by the introduction of the benzyl and phenyl groups. Subsequent steps involve the addition of the dodecyloxycarbonylpentyl and chlorobenzoate moieties. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve large-scale production.
化学反应分析
Types of Reactions
4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials or as a component in specialty chemicals.
作用机制
The mechanism by which 4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
4-Chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic Acid 1-(Dodecyloxycarbonyl)pentyl Ester can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other triazolidinone derivatives or molecules with similar functional groups. The unique combination of functional groups in this compound may confer distinct properties, such as enhanced biological activity or improved chemical stability.
List of Similar Compounds
- Triazolidinone derivatives
- Benzyl-substituted compounds
- Phenyl-substituted compounds
- Chlorobenzoate derivatives
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C47H61ClN4O8 |
|---|---|
分子量 |
845.5 g/mol |
IUPAC 名称 |
(1-dodecoxy-1-oxohexan-2-yl) 3-[[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C47H61ClN4O8/c1-6-8-10-11-12-13-14-15-16-23-31-59-44(56)39(28-9-7-2)60-43(55)35-29-30-37(48)38(32-35)49-42(54)40(41(53)47(3,4)5)51-45(57)50(33-34-24-19-17-20-25-34)52(46(51)58)36-26-21-18-22-27-36/h17-22,24-27,29-30,32,39-40H,6-16,23,28,31,33H2,1-5H3,(H,49,54) |
InChI 键 |
LEBVFPJIXSBUMZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CCCC)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)N(N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C(CCCC)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)N(N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,6',10',10',13'-Hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1643575.png)
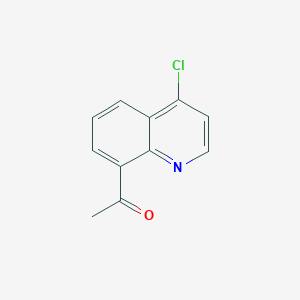

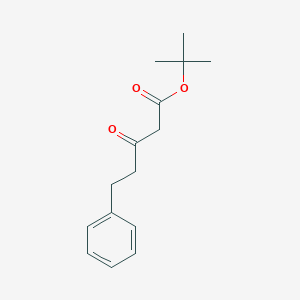
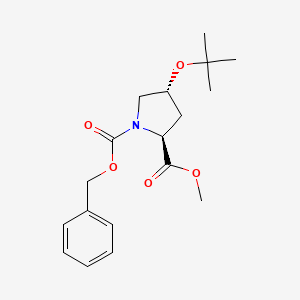



![3'-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1643609.png)
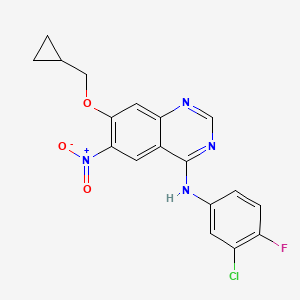
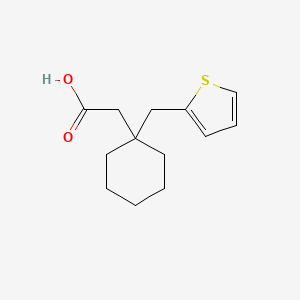

![[[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B1643632.png)

